3-Amino-6-methoxypicolinic acid
Overview
Description
3-Amino-6-methoxypicolinic acid is a compound of interest due to its potential applications in various fields of chemistry and materials science. Its unique structure allows for diverse chemical reactions and properties, making it a valuable subject for research.
Synthesis Analysis
The synthesis of related compounds, such as 4-methoxypicolin and 2-methoxyisonicotin-anilides, provides insights into methods that could be adapted for 3-Amino-6-methoxypicolinic acid. These processes involve regiospecific transformations of picolinic and isonicotinic acids into trisubstituted pyridines, highlighting techniques that could be relevant for the synthesis of 3-Amino-6-methoxypicolinic acid (Epsztajn et al., 1989).
Molecular Structure Analysis
The structure of related compounds, such as cyclic hexapeptides containing 6-aminopicolinic acid subunits, reveals the influence of subunit configuration on solubility, conformation, and receptor properties. This suggests that the molecular structure of 3-Amino-6-methoxypicolinic acid could similarly influence its chemical behavior and interaction capabilities (Kubik & Goddard, 2002).
Chemical Reactions and Properties
Research on compounds like 3-Aminopicolinic acid demonstrates its utility as a matrix for laser desorption mass spectrometry of biopolymers, indicating that 3-Amino-6-methoxypicolinic acid may also possess unique reactive properties suitable for analytical applications (Taranenko et al., 1994).
Physical Properties Analysis
The physical properties of similar compounds, such as the synthesis and properties of Eu(III) complexes with 3-aminopicolinic acid derivatives, provide a basis for understanding the solubility, luminescence, and spectroscopic characteristics that could be expected from 3-Amino-6-methoxypicolinic acid. These properties suggest potential applications in materials science and optical devices (Bejan et al., 2005).
Chemical Properties Analysis
The chemical properties of 3-Amino-6-methoxypicolinic acid can be inferred from studies on related compounds. For instance, the in vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid reveals enzymatic mechanisms that could be relevant for understanding the chemical behavior and synthetic potential of 3-Amino-6-methoxypicolinic acid in biological contexts (Yun et al., 2019).
Scientific Research Applications
Synthesis and Metallation
- Application in Synthesis of Pyridines : A study described the synthesis and metallation of derivatives similar to 3-amino-6-methoxypicolinic acid, focusing on regiospecific transformation into trisubstituted pyridines, highlighting its use in complex chemical syntheses (Epsztajn et al., 1989).
Properties and Binding Capabilities
- Anion Binding Properties : Research on cyclic hexapeptides containing subunits like 3-amino-6-methoxypicolinic acid revealed insights into the influence of such components on solubility, conformation, and receptor properties, particularly in binding anions like halides and sulfate in aqueous solution (Kubik & Goddard, 2002).
Mass Spectrometry Applications
- Matrix for Laser Desorption Mass Spectrometry : 3-Aminopicolinic acid, closely related to 3-amino-6-methoxypicolinic acid, was found useful as a matrix in the matrix-assisted laser desorption/ionization of DNA and proteins, demonstrating its application in biochemical analysis (Taranenko et al., 1994).
Synthesis of Novel Compounds
- Preparation of Enantiopure Compounds : Studies have demonstrated the synthesis of compounds involving derivatives of 3-amino-6-methoxypicolinic acid, crucial in creating enantiopure substances used in modulators of nuclear receptors (Forró et al., 2016).
Analytical Applications
- Development of Fluorescent Labeling Reagents : Research on compounds with moieties related to 3-amino-6-methoxypicolinic acid led to the design of novel fluorescent labeling reagents, indicating its potential in sensitive detection and analysis in biochemical assays (Oyama et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3-amino-6-methoxypyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3H,8H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAPSAVXCBGGBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342221 | |
Record name | 3-Amino-6-methoxypyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-methoxypicolinic acid | |
CAS RN |
870971-19-0 | |
Record name | 3-Amino-6-methoxypyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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